8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a methoxybenzyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-diethyl-1H-pyrazole, which can be synthesized through the reaction of ethyl hydrazine with 1,3-diketones under acidic conditions.
Attachment of the Methoxybenzyl Group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Construction of the Purine Core: The final step involves the cyclization of the intermediate with appropriate purine precursors, such as 6-chloropurine, under basic conditions to form the desired purine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially leading to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-5-14-11-15(6-2)27(24-14)20-22-18-17(19(28)23-21(29)25(18)3)26(20)12-13-7-9-16(30-4)10-8-13/h7-11H,5-6,12H2,1-4H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLUUNVUMKZQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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